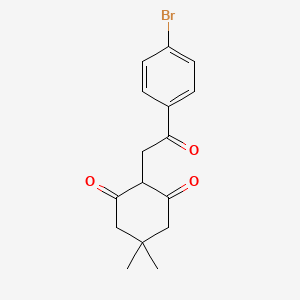

2-(2-(4-Bromophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione

CAS No.: 112404-27-0

Cat. No.: VC4717578

Molecular Formula: C16H17BrO3

Molecular Weight: 337.213

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112404-27-0 |

|---|---|

| Molecular Formula | C16H17BrO3 |

| Molecular Weight | 337.213 |

| IUPAC Name | 2-[2-(4-bromophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione |

| Standard InChI | InChI=1S/C16H17BrO3/c1-16(2)8-14(19)12(15(20)9-16)7-13(18)10-3-5-11(17)6-4-10/h3-6,12H,7-9H2,1-2H3 |

| Standard InChI Key | WVJUCGXCMJWNEW-UHFFFAOYSA-N |

| SMILES | CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)Br)C |

Introduction

Chemical Structure and Properties

Structural Features

The compound consists of:

-

Core: 5,5-Dimethylcyclohexane-1,3-dione (dimedone), a six-membered ring with two methyl groups at the 5-position and ketone groups at the 1- and 3-positions.

-

Substituent: A 2-(4-bromophenyl)-2-oxoethyl group attached at the 2-position of the cyclohexane ring. This side chain includes a ketone (oxo) and a 4-bromophenyl moiety .

Molecular Formula:

Molecular Weight: 337.21 g/mol

InChIKey: WVJUCGXCMJWNEW-UHFFFAOYSA-N

Physical and Spectroscopic Properties

Synthesis and Reactivity

Synthetic Routes

The synthesis typically involves:

-

Condensation Reactions: Dimedone reacts with 4-bromobenzaldehyde under basic conditions (e.g., sodium bicarbonate in water) to form the oxoethyl linkage .

-

Multi-Step Alkylation/Acylation: Alternative pathways may involve attaching the 4-bromophenyl group via nucleophilic substitution or coupling reactions .

Hypothetical Synthesis Pathway:

-

Activation: Dimedone undergoes enolate formation.

-

Condensation: Enolate attacks the carbonyl of 4-bromobenzaldehyde, forming the β-hydroxy ketone.

-

Dehydration: Elimination of water yields the α,β-unsaturated ketone intermediate.

-

Cyclization: Intramolecular aldol condensation to stabilize the cyclohexane ring .

Reactivity Insights

-

Oxoethyl Group: Participates in Michael additions (e.g., with thiols or amines) .

-

Bromine Substituent: Enables cross-coupling reactions (Suzuki, Buchwald-Hartwig) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume